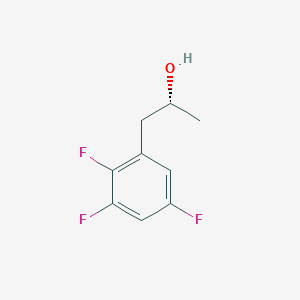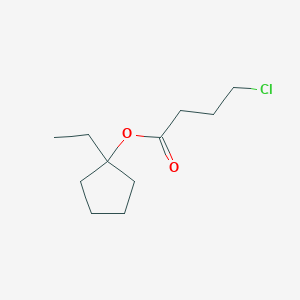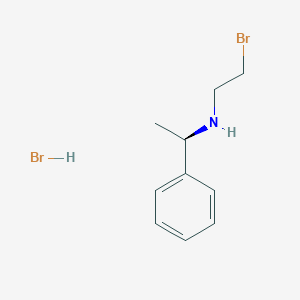
(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
Übersicht
Beschreibung
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an alpha-methylbenzylamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide typically involves the reaction of ®-alpha-methylbenzylamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of imines, amides, or nitriles.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including chiral drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide involves its interaction with nucleophilic sites in target molecules The bromine atom acts as a leaving group, allowing the formation of new covalent bonds with nucleophiles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylamine hydrobromide: Similar structure but lacks the alpha-methylbenzyl group.
(2-Bromoethyl)dimethylamine hydrobromide: Contains dimethylamine instead of alpha-methylbenzylamine.
(2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of an amine.
Uniqueness
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is unique due to its chiral nature and the presence of the alpha-methylbenzyl group. This structural feature imparts specific stereochemical properties, making it valuable in the synthesis of chiral compounds and pharmaceuticals.
Eigenschaften
CAS-Nummer |
100596-37-0 |
|---|---|
Molekularformel |
C10H15Br2N |
Molekulargewicht |
309.04 g/mol |
IUPAC-Name |
(1R)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
COXLNWYFVXMNNR-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NCCBr.Br |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

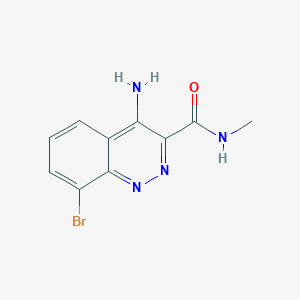
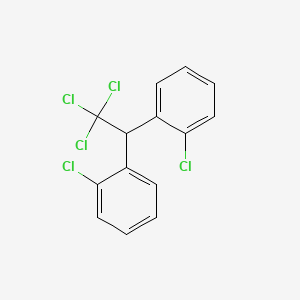
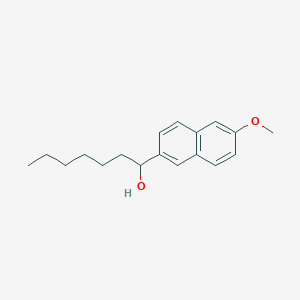
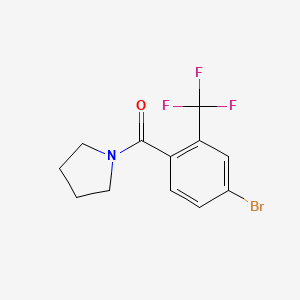
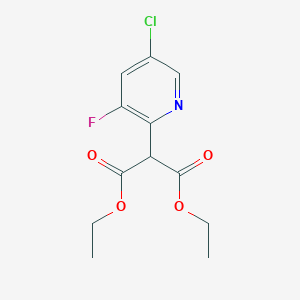
![Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)
![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)

![Methyl 4-(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamino)benzoate](/img/structure/B8319061.png)
![Tert-butyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate](/img/structure/B8319065.png)
![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)
